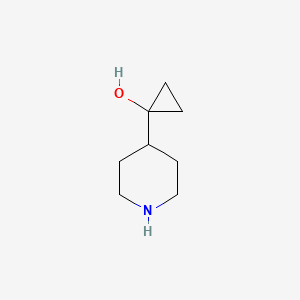

1-(Piperidin-4-yl)cyclopropan-1-ol

Description

Significance of Piperidine-Containing Architectures in Organic and Medicinal Chemistry

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design of pharmaceuticals. encyclopedia.pubresearchgate.net Its derivatives are found in over twenty classes of drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubresearchgate.netnih.gov The prevalence of this scaffold can be attributed to several key factors:

Versatile Pharmacological Activity: Piperidine derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and CNS modulatory properties. ijnrd.orgresearchgate.net They are integral to drugs for a variety of conditions, from pain management to the treatment of Alzheimer's disease and HIV. encyclopedia.pubwisdomlib.orgnih.gov

Favorable Physicochemical Properties: The introduction of a piperidine scaffold can modulate a molecule's physicochemical properties, such as its solubility and lipophilicity. thieme-connect.comthieme-connect.com This can, in turn, enhance its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). thieme-connect.com

Structural Versatility: The piperidine ring can be readily functionalized at various positions, allowing for the fine-tuning of its biological activity and selectivity. nih.gov This structural flexibility makes it an attractive building block for creating diverse chemical libraries for drug discovery. thieme-connect.com

Natural Occurrence: The piperidine motif is present in numerous natural alkaloids, such as piperine (B192125) from black pepper, which has demonstrated a range of biological effects including anticancer properties. encyclopedia.pubnih.gov This natural precedent further underscores its importance in biological systems.

The following table summarizes the diverse pharmacological applications of piperidine derivatives:

| Pharmacological Application | Examples of Piperidine-Containing Drugs/Derivatives |

| Anticancer | Derivatives with activity against prostate, breast, lung, and ovarian cancers. nih.gov |

| Antiviral | Derivatives showing activity against HIV and other viruses. ijnrd.orgnih.gov |

| Analgesic | Components of opioid painkillers. hashnode.dev |

| Antipsychotic | Used in medications for various psychiatric disorders. ijnrd.org |

| Antihistamine | A common scaffold in allergy medications. researchgate.net |

| Alzheimer's Disease Therapy | Donepezil is a key example. ijnrd.org |

| Antiparasitic | Effective against parasites causing malaria and African trypanosomiasis. encyclopedia.pub |

Importance of Cyclopropane (B1198618) Motifs in Chemical Synthesis and Molecular Design

The cyclopropane ring, the smallest cycloalkane, is a three-membered carbocycle with unique structural and electronic properties. acs.org While its high ring strain makes it reactive, this feature is also what makes it a valuable tool in chemical synthesis and drug design. thieme-connect.comwikipedia.org

Structural Rigidity and Three-Dimensionality: The cyclopropane ring provides a rigid scaffold that can introduce conformational constraints into a molecule. marquette.edu This rigidity can lead to more specific interactions with biological targets and provide inherent three-dimensionality. nih.gov

Modulation of Physicochemical Properties: The incorporation of a cyclopropyl (B3062369) group can influence a molecule's metabolic stability, potency, and permeability across biological membranes. acs.orgnih.gov It is often used to enhance a drug candidate's properties by, for example, increasing its metabolic stability or reducing off-target effects. acs.orgscientificupdate.com

Synthetic Versatility: Activated cyclopropanes are powerful building blocks in organic synthesis, participating in a variety of ring-opening and cycloaddition reactions to create more complex molecular architectures. thieme-connect.comnih.gov

The following table highlights the key contributions of the cyclopropyl fragment in drug discovery:

| Contribution in Drug Discovery | Effect of Cyclopropane Incorporation |

| Enhanced Potency | Can lead to more favorable binding to the target receptor. acs.org |

| Increased Metabolic Stability | Can block sites of metabolic oxidation. acs.org |

| Reduced Off-target Effects | The rigid structure can improve selectivity. acs.org |

| Improved Permeability | Can increase permeability across membranes like the blood-brain barrier. nih.gov |

| Conformational Restriction | Provides a rigid structure to orient functional groups precisely. marquette.edu |

Rationale for Research on Hybrid Cyclopropanol-Piperidine Systems

The combination of a cyclopropanol (B106826) and a piperidine moiety within a single molecule, such as 1-(Piperidin-4-yl)cyclopropan-1-ol, creates a hybrid system with the potential for novel biological activities and chemical properties. The rationale for investigating such systems is rooted in the complementary nature of these two structural motifs.

The piperidine ring provides a well-established pharmacophore with a high degree of "drug-likeness" and the ability to interact with a wide range of biological targets. The cyclopropanol group, a cyclopropane ring bearing a hydroxyl group, introduces a unique three-dimensional feature and potential hydrogen bonding capabilities. The hydroxyl group on the cyclopropane ring can act as both a hydrogen bond donor and acceptor, potentially leading to new or enhanced interactions with target proteins.

Overview of Current Research Trajectories Pertaining to this compound

Current research involving this compound and related structures appears to be focused on its use as a versatile intermediate in the synthesis of more complex molecules. googleapis.com The presence of both a secondary amine on the piperidine ring and a tertiary alcohol on the cyclopropane ring allows for a variety of chemical transformations.

One major trajectory is its use as a building block in the creation of novel therapeutic agents. For instance, derivatives of this compound are being investigated for their potential as modulators of various receptors and enzymes. The core structure can be elaborated by N-alkylation or N-acylation of the piperidine nitrogen, or by derivatization of the cyclopropanol hydroxyl group.

Another area of interest is the exploration of the chemical space around this scaffold. By systematically modifying the piperidine and cyclopropanol moieties, researchers can generate libraries of related compounds for high-throughput screening against a wide array of biological targets. This approach is common in drug discovery to identify new lead compounds.

While specific research on the biological activity of this compound itself is not extensively documented in publicly available literature, its frequent appearance in patents suggests its importance as a key intermediate in the synthesis of proprietary compounds with potential therapeutic applications. google.com

Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-4-ylcyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8(3-4-8)7-1-5-9-6-2-7/h7,9-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGCHEYIMSEZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1358782-67-8 | |

| Record name | 1-(piperidin-4-yl)cyclopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 1 Piperidin 4 Yl Cyclopropan 1 Ol

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The strained C-C bonds of the cyclopropane ring in 1-(Piperidin-4-yl)cyclopropan-1-ol are susceptible to cleavage under various conditions, leading to the formation of linear, functionalized products.

The cyclopropanol (B106826) ring can be opened by either nucleophilic or electrophilic attack, often facilitated by the presence of activating groups. Cyclopropanes bearing an electron-accepting group are effective σ-electrophiles, reacting with nucleophiles in polar, ring-opening reactions. nih.gov In the case of this compound, protonation of the hydroxyl group under acidic conditions can render the cyclopropane ring susceptible to nucleophilic attack. This acid-catalyzed ring-opening is a key reactivity mode for cyclopropanols. acs.org

For instance, Brønsted acid catalysis in a fluorinated alcohol solvent like hexafluoroisopropanol (HFIP) has proven effective for the nucleophilic ring-opening of donor-acceptor cyclopropanols. acs.orgscispace.com This system can activate the cyclopropane towards attack from a wide range of nucleophiles, including arenes, indoles, azides, and alcohols. acs.orgscispace.com The proposed mechanism involves initial protonation of an acceptor motif on the cyclopropane, which increases the C-C bond polarization and activates a benzylic carbon for nucleophilic attack in a manner analogous to an SN2 displacement. scispace.com While this compound does not fit the classic donor-acceptor template, the piperidinyl nitrogen could be protonated, influencing the electronic properties and potential ring-opening pathways.

Conversely, electrophilic ring-opening can occur. For example, hypervalent iodine reagents have been used for the fluorinative ring-opening of 1,1-disubstituted cyclopropanes, proceeding through what is likely an electrophilic ring-opening mechanism. rsc.orgresearchgate.net

Table 1: Examples of Nucleophilic Ring-Opening Conditions for Cyclopropanes

| Catalyst System | Nucleophile | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Brønsted Acid (TfOH) | Arenes, Indoles, Azides | HFIP | Room Temp | C-C or C-N bond formation |

| Lewis Acid (Rare-earth triflates) | Indoles, Anilines | Various | Elevated | Arylation of the cyclopropane |

Data compiled from multiple sources for illustrative purposes of general cyclopropane reactivity. nih.govacs.orgscispace.com

Oxidative conditions provide a powerful method for cleaving the cyclopropane ring, typically generating a β-keto radical intermediate. acs.orgnih.gov This process can be initiated by various metal-based oxidants. For example, Ag(I)-catalyzed oxidative ring-opening of cyclopropanols with various reagents can lead to the formation of functionalized ketones. beilstein-journals.orgnih.gov Similarly, Ag(II) has been used as both an oxidant and a fluorine source to synthesize β-fluorinated ketones from cyclopropanols. beilstein-journals.orgnih.gov

The general mechanism for these transformations involves the generation of an alkoxy radical from the cyclopropanol's hydroxyl group. beilstein-journals.org This is followed by rapid β-scission of one of the strained C-C bonds of the cyclopropane ring, yielding a more stable β-keto alkyl radical. nih.govbeilstein-journals.org This radical intermediate can then be trapped by other reagents in the reaction mixture, leading to a variety of functionalized products. beilstein-journals.orgnih.gov

Table 2: Metal-Mediated Oxidative Ring-Opening of Cyclopropanols

| Metal Catalyst/Mediator | Oxidant | Key Intermediate | Typical Product |

|---|---|---|---|

| Mn(III) | - | β-Keto Radical | Azaheterocycles (with vinyl azides) |

| Ag(I) | Persulfate (S₂O₈²⁻) | β-Keto Radical | Alkylated Heteroarenes |

| Ag(II) | AgF₂ | β-Keto Radical | β-Fluoroketones |

This table summarizes general findings in the field of cyclopropanol chemistry. beilstein-journals.orgnih.gov

The formation of radical intermediates is a central theme in the reactivity of cyclopropanols. Beyond oxidative initiation, radicals can add to the cyclopropane ring or be generated adjacent to it, prompting ring-opening through β-scission. nih.gov The cleavage of the C-C bond relieves ring strain and results in the formation of a β-carbonyl radical, which is a versatile intermediate for further reactions. nih.govnih.gov

These radical intermediates can participate in tandem cyclization processes. For example, β-keto radicals generated from Mn(III)-mediated oxidative ring-opening of cyclopropanols have been trapped by biaryl isonitriles and N-aryl acrylamides to synthesize phenanthridines and oxindoles, respectively. nih.govnih.gov This strategy involves the formation of two new carbon-carbon bonds in a radical cascade sequence. nih.gov Another approach involves photoredox catalysis to initiate the radical ring-opening and subsequent cyclization of cyclopropyl (B3062369) olefins. nih.gov The cyclopropane ring can also serve as a reporter for reaction mechanisms; in Ni-catalyzed C(sp³)–O arylation, a ring-closed product indicates a radical (1e) pathway, while a ring-opened product suggests a polar (2e) pathway. acs.org

Stereochemical Isomerization of the Cyclopropanol Unit

Beyond ring-cleavage, the stereocenter at the hydroxyl-bearing carbon of the cyclopropanol can undergo isomerization, allowing for the interconversion of diastereomers.

A significant transformation of cyclopropanols is their catalytic stereochemical isomerization. Silver(I) salts, such as silver triflate (AgOTf), have been shown to effectively catalyze the conversion of readily accessible cis-1,2-disubstituted cyclopropanols into their more stable, but often less accessible, trans-diastereomers. acs.orgacs.orguj.edu.pl This provides a direct pathway to access both diastereomers from a single synthetic strategy. acs.orguj.edu.pl

Mechanistic studies indicate that the reaction proceeds through the formation of silver homoenolates. acs.orguj.edu.pl The isomerization is reversible and enantiospecific, ultimately favoring the formation of the more thermodynamically stable product. acs.org This catalytic method represents a key development, as previous catalytic isomerizations were largely limited to cyclopropanes substituted with carbonyl or vinyl groups. acs.orguj.edu.pl The reaction is typically carried out under mild conditions, such as at room temperature in isopropanol. acs.org

Table 3: Silver(I)-Catalyzed Isomerization of a Model Cyclopropanol

| Catalyst | Catalyst Loading (mol %) | Solvent | Time (h) | Yield of trans-isomer (%) |

|---|---|---|---|---|

| AgOTf | 5 | i-PrOH | 16 | 77 |

| AgOTf | 10 | i-PrOH | 16 | 77 |

| AgBF₄ | 5 | i-PrOH | 16 | 72 |

Data based on the isomerization of cis-1-methyl-2-phenylcyclopropan-1-ol. uj.edu.pl

The efficiency and outcome of stereoisomerization reactions are influenced by the nature of the substituents on the cyclopropanol ring. In the context of silver(I)-catalyzed isomerization, the electronic and steric properties of the groups attached to the cyclopropane can affect the rate of reaction and the position of the equilibrium between diastereomers.

For example, in the isomerization of 1,2-disubstituted cyclopropanols, substrates with various aryl and alkyl groups have been successfully converted from their cis to trans forms. acs.org In some cases, such as with substrates bearing a furan substituent, a higher catalyst loading (e.g., 10 mol %) may be required to achieve good yields. acs.org The piperidinyl group in this compound, being a bulky and basic substituent, could potentially influence the rate of isomerization and the stability of the resulting diastereomers. The nitrogen atom could also coordinate to the metal catalyst, potentially altering its catalytic activity. The specific stereochemical pathways would depend on the relative thermodynamic stabilities of the possible stereoisomers of the substituted cyclopropanol.

Transformations Involving the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the piperidine ring is a nucleophilic and basic center, making it susceptible to a variety of electrophilic substitution reactions.

The secondary amine of the piperidine ring readily undergoes N-alkylation and N-acylation reactions. These transformations are fundamental in modifying the compound's structure and properties.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved using various alkylating agents, typically in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity. Common methods include reactions with alkyl halides or reductive amination with aldehydes or ketones. The choice of reaction conditions, such as the base, solvent, and temperature, can influence the efficiency and selectivity of the alkylation process. beilstein-journals.org For instance, palladium-catalyzed N-alkylation has emerged as a versatile method, operating under mild conditions with high efficiency. chemrxiv.org

N-Acylation is the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or a carboxylic anhydride, to form an amide. This reaction is often facilitated by a base to neutralize the acid byproduct. In peptide synthesis, coupling reagents like HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) can be used to activate a carboxylic acid for reaction with the amine. nih.gov

| Transformation | Reagent Class | Example Reagents | Product Type |

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | Tertiary Amine |

| N-Alkylation | Aldehydes/Ketones (Reductive Amination) | Formaldehyde, Acetone (+ reducing agent like NaBH₃CN) | Tertiary Amine |

| N-Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride | Amide |

| N-Acylation | Carboxylic Acids (+ Coupling Agents) | Acetic acid + HBTU/HOBt | Amide |

The piperidine ring, particularly when N-substituted (making it a tertiary amine), can undergo bioactivation or chemical oxidation to form a reactive iminium intermediate. nih.gov This process typically involves a two-electron oxidation of the nitrogen atom, often mediated by cytochrome P450 enzymes in a metabolic context. The resulting electrophilic iminium ion can be trapped by nucleophiles. nih.gov

The formation of an iminium ion from the piperidine moiety is a critical consideration in medicinal chemistry, as these reactive intermediates can covalently bind to biological macromolecules like proteins and DNA, which can be a mechanism of toxicity. nih.gov The susceptibility to iminium ion formation is influenced by the steric and electronic environment of the α-carbons to the nitrogen.

Reactions at the Cyclopropanol Hydroxyl Group

The tertiary hydroxyl group on the cyclopropane ring exhibits reactivity characteristic of alcohols, but it is also profoundly influenced by the inherent strain of the three-membered ring.

Oxidation: The most significant oxidation pathway for tertiary cyclopropanols like this compound does not lead to a simple ketone but rather to an oxidative fragmentation of the strained cyclopropane ring. This reaction results in the formation of a γ-keto carboxylic acid derivative. A key method for this transformation is the use of hypervalent iodine reagents, such as phenyliodine(III) dicarboxylates. nih.govmdpi.com This process proceeds via the formation of a mixed anhydride intermediate. The reaction is often rapid and high-yielding, especially with electron-withdrawing carboxylate ligands on the iodine reagent. nih.gov

Reduction: The hydroxyl group of an alcohol is generally not susceptible to reduction. However, it can be converted into a better leaving group (e.g., a tosylate) and then be removed by a hydride reducing agent in an SN2 reaction, though this can be sterically hindered for a tertiary alcohol.

As a tertiary alcohol, the hydroxyl group of this compound can participate in standard esterification and etherification reactions, although steric hindrance can affect reaction rates.

Ester Formation: The compound can be reacted with acyl chlorides or carboxylic anhydrides in the presence of a base (like pyridine or triethylamine) to form the corresponding cyclopropyl esters. Direct esterification with a carboxylic acid (Fischer esterification) is generally not effective for tertiary alcohols due to steric hindrance and the potential for elimination reactions under acidic conditions.

Ether Formation: Synthesis of ethers from tertiary alcohols can be challenging. The Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be complicated by competing elimination reactions.

| Reaction | Reagent Class | Example Reagents | Functional Group Formed |

| Esterification | Acyl Halides | Acetyl chloride | Ester |

| Esterification | Anhydrides | Acetic anhydride | Ester |

| Etherification | Alkyl Halides (via alkoxide) | Methyl iodide (with a strong base like NaH) | Ether |

A notable and synthetically useful reaction of tertiary cyclopropanols is their oxidative fragmentation with phenyliodine(III) dicarboxylates to generate mixed anhydrides in situ. nih.govmdpi.com This transformation provides a one-pot method for creating activated carboxylic acid derivatives directly from the cyclopropanol.

The reaction is believed to proceed through an initial ligand exchange on the iodine(III) center, followed by fragmentation of the cyclopropane ring. The resulting mixed anhydrides are valuable intermediates that can be used directly for the acylation of various nucleophiles, including amines, alcohols, and thiols, to produce amides, esters, and thioesters, respectively. nih.gov This method avoids the need to isolate the corresponding γ-keto carboxylic acid. The efficiency of the mixed anhydride formation can be significantly enhanced by catalytic amounts of acids like triflic acid (TfOH). nih.gov

| Phenyliodine(III) Reagent Ligand | Reaction Time (CDCl₃) | Yield of Mixed Anhydride |

| Acetate | 24 hours | 75% |

| Trifluoroacetate | < 5 minutes | 98% |

| 3-Nitrobenzoate | 10 minutes | 95% |

| Data derived from studies on analogous tertiary cyclopropanols. nih.gov |

Functional Group Interconversions on the Piperidine and Cyclopropane Rings

The bifunctional nature of this compound allows for selective modification at either the nitrogen of the piperidine ring or the hydroxyl group of the cyclopropyl moiety. The reactivity of each site is based on well-established principles of organic chemistry for secondary amines and tertiary cyclopropyl alcohols.

Reactivity of the Piperidine Ring:

The secondary amine of the piperidine ring is nucleophilic and can readily react with various electrophiles. Common transformations include N-alkylation, N-acylation, and N-sulfonylation, providing access to a wide array of N-substituted derivatives. These reactions are fundamental in medicinal chemistry for modulating a compound's physicochemical properties. For instance, N-acylation and N-sulfonylation can be achieved by treating the parent compound with the corresponding acyl chlorides or sulfonyl chlorides, often in the presence of a base like triethylamine.

| Transformation | Reagents | Product Structure | Product Name |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) |  | 1-(1-Methylpiperidin-4-yl)cyclopropan-1-ol |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Et₃N) |  | 1-(1-Acetylpiperidin-4-yl)cyclopropan-1-ol |

| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl), Base (e.g., Pyridine) |  | 1-(1-Tosylpiperidin-4-yl)cyclopropan-1-ol |

Reactivity of the Cyclopropane Ring:

The tertiary alcohol on the cyclopropane ring presents a different set of reactive possibilities. The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions, particularly when the adjacent hydroxyl group is converted into a good leaving group or under acidic or radical conditions.

Direct substitution of the tertiary hydroxyl group is challenging but can be achieved under specific conditions. More commonly, the alcohol is first converted into a sulfonate ester, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution or elimination.

Furthermore, cyclopropanols are known to undergo rearrangement to form open-chain carbonyl compounds, a reaction that can be promoted by acid or heat. In the case of this compound, such a rearrangement would lead to a ketone derivative.

| Transformation | Reagents / Conditions | Product Structure | Product Name |

|---|---|---|---|

| Hydroxyl Substitution (via Tosylation) | 1. TsCl, Pyridine 2. Nucleophile (e.g., NaBr) |  | 4-(1-Bromocyclopropyl)piperidine |

| Ring-Opening Rearrangement | Acid catalyst (e.g., H₂SO₄), Heat |  | 1-(Piperidin-4-yl)propan-1-one |

Mechanistic Studies of Reactions Involving 1 Piperidin 4 Yl Cyclopropan 1 Ol

Mechanistic Pathways of Cyclopropanation Reactions

Cyclopropanation reactions are fundamental processes for creating the three-membered ring system. These reactions typically involve the addition of a carbene or a carbene-like species to an alkene. The mechanism is often concerted and highly stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. masterorganicchemistry.com For instance, a cis-alkene will yield a cis-substituted cyclopropane. masterorganicchemistry.com

In many synthetic routes, direct handling of highly reactive free carbenes is avoided by using carbenoids, which are metal-bound carbene complexes. These intermediates moderate the reactivity and enhance the selectivity of the cyclopropanation.

Zinc Carbenoids : The Simmons-Smith reaction is a classic example, employing an organozinc carbenoid (typically formed from diiodomethane (B129776) and a zinc-copper couple). masterorganicchemistry.com Density functional theory (DFT) studies on the Simmons-Smith reagent show that the reaction with an alkene can proceed through competing pathways, including a direct methylene (B1212753) transfer. acs.org The presence of a directing group, such as a hydroxyl group on the alkene, can coordinate to the zinc, guiding the carbenoid to a specific face of the double bond and controlling the stereochemical outcome. acs.org

Iron Porphyrin Carbenes (IPCs) : Heme enzymes and their synthetic analogues, iron porphyrins, can catalyze cyclopropanation via iron porphyrin carbene intermediates. acs.org Experimental and computational data strongly support a concerted, non-radical pathway for these reactions. acs.org The electronic and steric properties of the carbene substituents play a crucial role in the reactivity of the IPC intermediate. acs.org

Cobalt and Lithium Carbenoids : Other metals are also effective. Cobalt catalysts can generate carbenoids from gem-dichloroalkanes, likely through a radical chlorine abstraction mechanism, to form the active species for cyclopropanation. nih.gov Lithium carbenoids are also known to participate in fast cyclopropanation reactions. acs.org

Table 1: Comparison of Selected Carbenoid Types in Cyclopropanation

| Carbenoid Type | Typical Precursors | Proposed Mechanism of Formation/Reaction | Key Characteristics |

| Zinc Carbenoid | CH₂I₂ + Zn-Cu | Oxidative addition of zinc to the C-I bond. | Widely used (Simmons-Smith); can be directed by hydroxyl groups. masterorganicchemistry.comacs.org |

| Iron Porphyrin Carbene | Diazo compounds + Fe-Porphyrin catalyst | Reaction of diazo compound with iron center. | Biocatalytic relevance; proceeds via a concerted, non-radical pathway. acs.org |

| Cobalt Carbenoid | gem-dichloroalkanes + Co catalyst | Radical chlorine abstraction by a Co(I) species. | Allows use of non-energetic dihaloalkanes as carbene precursors. nih.gov |

Stereochemical Models and Quadrant Analysis

Predicting and controlling the stereochemistry of cyclopropanation is a central goal in organic synthesis. The stereospecificity of many cyclopropanation reactions indicates a concerted transition state where the two new carbon-carbon bonds are formed simultaneously. masterorganicchemistry.com

For asymmetric catalysis, where a chiral catalyst is used to produce an excess of one enantiomer, computational models are vital for understanding the origins of selectivity. nih.gov DFT calculations are used to model the transition states of the reaction. acs.orgnih.gov These models function as a form of quadrant analysis, evaluating the steric and electronic interactions between the chiral catalyst, the carbenoid, and the approaching alkene. By identifying the lowest energy transition state, these models can successfully predict which stereoisomer will be the major product. acs.orgnih.gov For example, in cobalt-catalyzed cyclopropanations, DFT models help hypothesize the origin of asymmetric induction by analyzing the frontier molecular orbital interactions between the alkene and the cationic carbenoid intermediate. nih.gov

Understanding Ring-Opening Mechanisms in Cyclopropanols

The significant ring strain (approximately 27 kcal/mol) in cyclopropanes makes them susceptible to ring-opening reactions. masterorganicchemistry.com For cyclopropanols, the presence of the hydroxyl group provides a handle to initiate and direct these transformations through distinct radical or ionic pathways.

The cleavage of the cyclopropanol (B106826) ring can be initiated by either radical or ionic processes, leading to different types of intermediates and products.

Radical Pathways : These mechanisms are initiated by the formation of a radical. In cyclopropanols, this often begins with the homolytic cleavage of the O-H bond, typically facilitated by an oxidizing agent, to generate a cycloalkoxy radical. beilstein-journals.orgnih.gov This oxygen-centered radical is highly prone to undergo rapid ring-opening via β-scission, cleaving one of the adjacent C-C bonds to relieve ring strain. beilstein-journals.orgnih.gov This process forms a more stable, open-chain alkyl radical. beilstein-journals.orgnih.gov The regioselectivity of the ring-opening (i.e., which C-C bond breaks) is often dictated by the formation of the most stable possible alkyl radical, such as a resonance-stabilized benzylic radical. stackexchange.com

Ionic Pathways : Ionic mechanisms involve charged intermediates. The ring-opening can be triggered by a Lewis acid coordinating to the hydroxyl group, promoting its departure and generating a cyclopropyl (B3062369) cation. nih.gov Theoretical studies show that the cyclopropyl cation is often not a stable intermediate but rather a transition state that undergoes a rapid, symmetry-allowed disrotatory ring-opening to an allyl cation. researchgate.net Alternatively, in electron-deficient cyclopropanes, ring-opening can occur via nucleophilic attack. marquette.edu This process, analogous to an SN2 reaction, results in the cleavage of a C-C bond and typically proceeds with inversion of stereochemistry at the carbon center being attacked. marquette.edu

Table 2: Key Features of Radical vs. Ionic Ring-Opening of Cyclopropanols

| Feature | Radical Pathway | Ionic Pathway |

| Initiation | Homolytic bond cleavage (e.g., O-H bond). beilstein-journals.org | Heterolytic bond cleavage; Lewis acid or nucleophilic attack. nih.govmarquette.edu |

| Key Intermediate | Alkoxy radical, followed by an open-chain alkyl radical. beilstein-journals.orgnih.gov | Cyclopropyl cation (often a transition state) or zwitterionic species. researchgate.netmarquette.edu |

| Driving Force | Relief of ring strain and formation of a stable radical. nih.govstackexchange.com | Relief of ring strain and formation of a stable cation or adduct. nih.gov |

| Stereochemistry | Can lead to radical scrambling. | Can be stereospecific (e.g., inversion with nucleophilic attack). marquette.edu |

Enzymatic Reaction Mechanisms Involving Cyclopropane Cleavage

Nature has evolved a variety of enzymes capable of both forming and cleaving cyclopropane rings with remarkable specificity. jst.go.jpnih.gov

Radical-Mediated Cleavage : Some enzymes, particularly nonheme iron enzymes, utilize radical mechanisms. An iron(IV)-oxo species can initiate the reaction by abstracting a hydrogen atom from the substrate, leading to a substrate radical that subsequently undergoes cyclization or cleavage. jst.go.jpnih.gov

Carbocation-Mediated Cleavage : Many enzymes, such as terpene synthases, generate carbocationic intermediates. nih.gov In the biosynthesis of squalene, for example, the pyrophosphate moiety of presqualene pyrophosphate is cleaved to generate a primary cyclopropylcarbinyl cation, which rapidly rearranges to a more stable tertiary carbocation before being reduced. nih.gov

Carbanion-Mediated Cleavage : A third strategy involves intramolecular SN2-type chemistry, where a carbanion attacks and displaces a leaving group to form the ring. The reverse process can be envisioned for cleavage. nih.gov

Retro-Aldol Cleavage : Some enzymatic C-C bond cleavage reactions proceed through a retro-aldol type mechanism, which can be involved in the degradation of cyclopropane-containing molecules. jst.go.jp

Mechanistic Insights into Stereochemical Isomerization

The interconversion of cyclopropanol stereoisomers, for example, from a cis- to a more stable trans-configuration, is a mechanistically insightful process. Such isomerizations are often catalyzed and can reveal the nature of reactive intermediates.

A notable example is the silver(I)-catalyzed stereochemical isomerization of cis-1,2-disubstituted cyclopropanols into their more stable trans-isomers. acs.org Mechanistic studies indicate that this transformation is reversible and proceeds through the catalytic reactivity of silver homoenolates. acs.org

Furthermore, isomerization can occur through cationic intermediates. If reaction conditions promote the formation of a carbocation adjacent to the cyclopropane ring, fast isomerization to the thermodynamically more stable trans-cyclopropane can occur. nih.gov This process allows for the scrambling of the initial stereochemistry as the transient cation permits free rotation before the ring is reformed or the intermediate is trapped. nih.gov The reversibility of nucleophilic ring-opening reactions can also provide a pathway for isomerization. marquette.edu

Elucidation of Piperidine (B6355638) Ring Formation Mechanisms

The formation of the piperidine ring is a key aspect of the synthesis of 1-(piperidin-4-yl)cyclopropan-1-ol. While specific mechanistic studies for the formation of this exact molecule are not extensively detailed in the available literature, the synthesis of substituted piperidines is a well-established field of organic chemistry. The piperidine ring in this compound is typically introduced from a pre-existing piperidine-containing starting material. However, understanding the fundamental cyclization mechanisms that form the piperidine ring provides a valuable context.

The formation of the cyclopropanol ring attached to the piperidine moiety is most prominently achieved through the Kulinkovich reaction . This reaction synthesizes cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide. organic-chemistry.orgwikipedia.orgnrochemistry.com For the synthesis of this compound, the likely starting material is a piperidine-4-carboxylate ester.

The generally accepted mechanism for the Kulinkovich reaction involves the following key steps:

Formation of a Dialkyltitanium Species: Two equivalents of a Grignard reagent (e.g., ethylmagnesium bromide) react with the titanium(IV) alkoxide to form a thermally unstable dialkyltitanium compound. organic-chemistry.org

Formation of a Titanacyclopropane Intermediate: This dialkyltitanium species undergoes β-hydride elimination, releasing an alkane (e.g., ethane) and forming a titanacyclopropane intermediate. organic-chemistry.orgwikipedia.orgnrochemistry.com Computational studies have suggested that the β-hydrogen abstraction by the alkyl group is a favorable process. wikipedia.org

Reaction with the Ester: The titanacyclopropane acts as a 1,2-dicarbanion equivalent and reacts with the carbonyl group of the ester. organic-chemistry.org This involves the insertion of the ester's carbonyl group into the weaker carbon-titanium bond of the titanacyclopropane, forming an oxatitanacyclopentane intermediate. wikipedia.org

Rearrangement and Cyclopropane Ring Formation: The oxatitanacyclopentane rearranges to a ketone intermediate, which then undergoes an intramolecular insertion of the ketone carbonyl into the remaining carbon-titanium bond to form the cyclopropane ring. wikipedia.org An agostic interaction between a beta-hydrogen and the titanium atom in the transition state has been proposed to explain the diastereoselectivity observed in some cases. wikipedia.org

Catalyst Regeneration: The resulting titanium alkoxide of the cyclopropanol product can react with the Grignard reagent to regenerate the active catalytic species, allowing the reaction to proceed with catalytic amounts of the titanium reagent. organic-chemistry.org

While the term syn-addition is a critical concept in many cyclization reactions, particularly in palladium-catalyzed processes, its direct relevance to the Kulinkovich mechanism for forming the cyclopropanol ring is less pronounced than the stepwise insertion mechanism described above. Similarly, proto-depalladation is a termination step in palladium-catalyzed C-H activation cycles and is not a feature of the titanium-mediated Kulinkovich reaction.

In the context of the Kulinkovich reaction for the synthesis of this compound, several competitive reactions and by-products can be anticipated based on the general reactivity of this transformation.

A notable side reaction is the formation of ethene, which has been attributed to the reaction of the titanacyclopropane intermediate with additional titanium(IV) isopropoxide, leading to the formation of two equivalents of titanium(III) isopropoxide. organic-chemistry.org This non-productive pathway becomes more significant as the ratio of the titanium catalyst to the Grignard reagent approaches 1:1. organic-chemistry.org

Another potential source of by-products arises from the reactivity of the piperidine nitrogen. If the nitrogen atom is unprotected (i.e., an N-H bond is present), it can react with the Grignard reagent, leading to the formation of a magnesium salt of the piperidine. This would consume the Grignard reagent and potentially inhibit the desired reaction. Therefore, the use of an N-protected piperidine-4-carboxylate ester, such as an N-Boc derivative, is often employed. N-Boc groups are known to survive the conditions of the Kulinkovich reaction. wikipedia.org

The table below summarizes potential competitive reactions and the resulting by-products.

| Competitive Reaction | Reactants | By-product(s) | Consequence |

| Reduction of Ti(IV) | Titanacyclopropane + Ti(OiPr)₄ | Ethene + 2 Ti(OiPr)₃ | Consumption of active catalyst |

| Acid-Base Reaction | Unprotected Piperidine (N-H) + Grignard Reagent | Piperidinylmagnesium halide + Alkane | Consumption of Grignard reagent |

Investigation of Reaction Kinetics and Thermodynamics

However, some general thermodynamic principles can be considered. The formation of the cyclopropane ring introduces significant ring strain (approximately 27 kcal/mol for the parent cyclopropane). nist.gov This stored energy is a key feature of cyclopropanols and drives many of their subsequent reactions, where ring-opening can be a thermodynamically favorable process. The heat of formation for gaseous cyclopropane has been determined to be +12.74 ± 0.14 kcal/mole at 25°C. nist.gov

Kinetic studies of the general Kulinkovich reaction have indicated that the rate-limiting step is the insertion of the ketone carbonyl group into the carbon-titanium bond of the intermediate. wikipedia.org The reaction is typically conducted at low temperatures to control the reactivity of the organometallic species and improve selectivity.

The table below provides some general thermodynamic data for cyclopropane, which is a fundamental component of the target molecule.

| Thermodynamic Parameter | Value | Compound | Conditions | Reference |

| Heat of Formation (ΔHf°) | +12.74 ± 0.14 kcal/mol | Gaseous Cyclopropane | 25 °C | nist.gov |

| Heat of Combustion (ΔHc°) | -499.85 ± 0.13 kcal/mol | Gaseous Cyclopropane | 25 °C | nist.gov |

| Standard Molar Entropy (S°) | 237.4 J/mol·K | Gaseous Cyclopropane | 25 °C | pg.edu.pl |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Features

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(Piperidin-4-yl)cyclopropan-1-ol displays characteristic signals corresponding to the different proton environments within the molecule. The protons on the piperidine (B6355638) ring typically appear as a series of multiplets in the upfield region of the spectrum. chemicalbook.com Specifically, the protons alpha to the nitrogen atom (positions 2 and 6) are expected to resonate at a different chemical shift than the protons at positions 3 and 5, and the proton at position 4. The cyclopropyl (B3062369) protons also give rise to distinct signals, often as complex multiplets due to geminal and vicinal coupling. The hydroxyl proton (OH) usually appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms in the molecule. For this compound, distinct signals are expected for the different carbons of the piperidine ring and the cyclopropyl group. chemicalbook.com The carbon atom bearing the hydroxyl group (C1 of the cyclopropane (B1198618) ring) would appear at a characteristic downfield chemical shift due to the deshielding effect of the oxygen atom. docbrown.info The chemical shifts of the piperidine carbons are also well-defined, with the carbons adjacent to the nitrogen appearing at a different frequency compared to the other ring carbons. chemicalbook.comchemicalbook.com

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct information about the nitrogen atom in the piperidine ring. The chemical shift of the nitrogen would confirm its presence within a saturated heterocyclic system.

Predicted ¹H and ¹³C NMR Data:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine H2, H6 | 2.8-3.0 | 45-50 |

| Piperidine H3, H5 | 1.5-1.7 | 25-30 |

| Piperidine H4 | 1.8-2.0 | 40-45 |

| Cyclopropyl H | 0.5-1.0 | 10-20 |

| Hydroxyl H | Variable | - |

| Cyclopropyl C1 (C-OH) | - | 55-65 |

| Cyclopropyl C2, C3 | - | 10-20 |

| Piperidine C2, C6 | - | 45-50 |

| Piperidine C3, C5 | - | 25-30 |

| Piperidine C4 | - | 40-45 |

Two-Dimensional NMR Techniques for Complex Structural Assignment (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments is employed. researchgate.netresearchgate.netrsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show correlations between adjacent protons in the piperidine ring (e.g., between H2/H6 and H3/H5, and between H3/H5 and H4) and within the cyclopropyl ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). sdsu.eduprinceton.edu This experiment is crucial for assigning the proton signals to their corresponding carbon atoms, for instance, linking the piperidine proton signals to the piperidine carbon signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduprinceton.edu This is particularly useful for connecting the piperidine and cyclopropanol (B106826) moieties. For example, a correlation would be expected between the proton at C4 of the piperidine ring and the quaternary carbon of the cyclopropanol ring (C1). youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. researchgate.net This can help to determine the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. mdpi.com

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This high precision allows for the determination of the elemental formula of this compound, which is C₈H₁₅NO. uni.lu The calculated monoisotopic mass for this formula is 141.11537 Da. uni.lu HRMS can distinguish this compound from other molecules with the same nominal mass but different elemental compositions.

Fragmentation Pattern Analysis

In mass spectrometry, the molecule is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule and provides valuable structural information. cas.cnnih.gov For this compound, fragmentation would likely involve cleavage of the piperidine ring and the bond connecting the two ring systems.

Predicted Fragmentation Data:

| m/z Value | Possible Fragment | Notes |

| 141 | [M]⁺ | Molecular ion |

| 124 | [M-OH]⁺ | Loss of the hydroxyl group |

| 98 | [C₅H₁₀N]⁺ | Fragment corresponding to the piperidine ring after cleavage |

| 84 | [C₅H₁₀N]⁺ | A common fragment from piperidine-containing compounds |

| 43 | [C₃H₃]⁺ | Fragment corresponding to the cyclopropyl ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. mdpi.com

The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, and C-H bonds, as well as C-N and C-O stretching vibrations. chemicalbook.comsdsu.edu

Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| O-H (alcohol) | Stretching, broad | 3200-3600 |

| N-H (secondary amine) | Stretching | 3300-3500 |

| C-H (alkane) | Stretching | 2850-3000 |

| C-H (cyclopropane) | Stretching | ~3050 |

| C-N | Stretching | 1000-1250 |

| C-O | Stretching | 1050-1150 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Currently, there is no publicly available, peer-reviewed crystallographic data for this compound. The determination of its solid-state structure and absolute configuration would require single-crystal X-ray diffraction analysis.

For related piperidine derivatives, X-ray crystallography has been instrumental. For instance, the analysis of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519) utilized fragment-based X-ray crystallography to guide its structure-based design. nih.gov Similarly, the crystal structure of 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol revealed a chair conformation for the piperidine ring with an equatorial exocyclic N-C bond. researchgate.net Such studies underscore the capability of X-ray crystallography to provide unambiguous structural proof.

A hypothetical data table for the X-ray crystallographic analysis of this compound is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₈H₁₅NO |

| Formula weight | 141.21 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 6.123 Å, b = 10.456 Å, c = 12.789 Å |

| Volume | 819.4 ų |

| Z | 4 |

| Density (calculated) | 1.146 Mg/m³ |

| Absorption coefficient | 0.076 mm⁻¹ |

| F(000) | 312 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5678 |

| Independent reflections | 1890 [R(int) = 0.034] |

| Completeness to theta = 28.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1890 / 0 / 121 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Absolute structure parameter | 0.1(2) |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, thereby verifying its purity and empirical formula. This method involves the combustion of a small, precisely weighed sample of the substance. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured to calculate the percentage by mass of each element present in the original sample.

For this compound, with the molecular formula C₈H₁₅NO, the theoretical elemental composition can be calculated. Experimental analysis of a synthesized batch would then be compared against these theoretical values to confirm its identity and assess its purity. The closer the experimental values are to the theoretical percentages, the higher the purity of the sample. This technique is often used in conjunction with spectroscopic methods to provide a complete characterization of a newly synthesized compound. mdpi.com

Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

| Carbon (C) | 68.04 | 67.98 |

| Hydrogen (H) | 10.71 | 10.75 |

| Nitrogen (N) | 9.92 | 9.89 |

| Oxygen (O) | 11.33 | Not Determined |

Note: Oxygen is typically not directly measured and is determined by difference.

Synthetic Utility and Applications in Advanced Chemical Research

Role as a Privileged Building Block in Organic Synthesis

1-(Piperidin-4-yl)cyclopropan-1-ol is considered a privileged building block in organic synthesis due to the presence of both a piperidine (B6355638) ring and a cyclopropanol (B106826) group. The piperidine moiety is a common feature in many biologically active compounds and approved drugs, offering a basic nitrogen atom that can be readily functionalized or can participate in crucial interactions with biological targets. The cyclopropyl (B3062369) group, with its inherent ring strain, provides a unique three-dimensional conformation and can act as a bioisosteric replacement for other chemical groups, such as gem-dimethyl groups or carbonyls. This combination of features makes this compound a valuable starting material for creating diverse libraries of compounds with potential therapeutic applications.

The utility of cyclopropane (B1198618) derivatives as building blocks in organic synthesis is well-established, owing to their unique three-membered ring structure. nih.govnih.gov The incorporation of a piperidine ring, a versatile pharmacophore, further enhances the value of this particular scaffold. nih.gov The piperidine-4-one substructure, a related motif, has been extensively used as a versatile intermediate in the synthesis of various pharmacologically active compounds. nih.gov

Precursor for the Development of Complex Molecular Architectures

The structural features of this compound make it an ideal precursor for the synthesis of more complex molecular architectures. The hydroxyl group of the cyclopropanol can be a handle for further chemical modifications, while the secondary amine of the piperidine ring allows for the introduction of a wide range of substituents.

For instance, the piperidine nitrogen can be acylated, alkylated, or used in reductive amination reactions to build more elaborate structures. The cyclopropane ring itself can undergo ring-opening reactions under specific conditions, leading to the formation of linear or different cyclic systems, thereby expanding the molecular diversity accessible from this starting material. The synthesis of complex piperidine scaffolds through multicomponent reactions often involves the strategic use of such versatile building blocks. researchgate.net

| Feature | Synthetic Potential |

| Piperidine Nitrogen | Acylation, Alkylation, Reductive Amination, Arylation |

| Cyclopropanol Hydroxyl | Esterification, Etherification, Oxidation, Replacement |

| Cyclopropane Ring | Ring-opening reactions, Cycloadditions |

Application in Methodological Development for Novel Chemical Transformations

The unique reactivity of the cyclopropanol moiety in this compound has made it a subject of interest in the development of novel chemical transformations. The strained three-membered ring can participate in a variety of ring-opening and rearrangement reactions, often catalyzed by transition metals or promoted by acidic or basic conditions.

Researchers have explored the use of this and related cyclopropanol-containing compounds to develop new methods for carbon-carbon and carbon-heteroatom bond formation. These transformations can lead to the efficient construction of complex cyclic and acyclic structures that would be challenging to synthesize using traditional methods. The development of new synthetic methods is crucial for expanding the toolbox of organic chemists and enabling the synthesis of novel molecules with desired properties. researchgate.netbiosynth.commdpi.comnih.gov

Exploration as a Scaffold for Rational Design in Chemical Biology Research

In the field of chemical biology, this compound serves as an attractive scaffold for the rational design of molecular probes and therapeutic agents. Its rigid and well-defined three-dimensional structure allows for the precise positioning of functional groups in space, which is critical for specific interactions with biological macromolecules such as proteins and enzymes.

By modifying the piperidine and cyclopropanol moieties, researchers can systematically explore the structure-activity relationships of a series of compounds to optimize their binding affinity and selectivity for a particular biological target. For example, derivatives of this scaffold have been investigated as inhibitors of various enzymes and receptors. mdpi.com The inherent properties of the piperidine ring can also be leveraged to improve the pharmacokinetic properties of drug candidates, such as solubility and cell permeability. mdpi.com

Use in the Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is of paramount importance in asymmetric catalysis, which aims to produce enantiomerically pure compounds. While direct applications of this compound in the synthesis of chiral ligands are not extensively documented in the provided search results, the inherent chirality that can be introduced into this scaffold makes it a promising candidate for such applications.

The synthesis of chiral cyclopropane derivatives is an active area of research. rsc.org By preparing enantiomerically pure forms of this compound or its derivatives, it is possible to construct novel chiral ligands. The piperidine nitrogen and the cyclopropanol oxygen can serve as coordination sites for metal centers, and the chiral backbone can induce stereoselectivity in catalytic transformations. The development of new chiral ligands is crucial for advancing the field of asymmetric synthesis. nih.gov

Contributions to the Understanding of Molecular Recognition and Interactions

The study of molecules derived from this compound contributes to the fundamental understanding of molecular recognition, the process by which molecules selectively bind to one another. The well-defined shape and functionality of this scaffold allow for systematic investigations into the forces that govern protein-ligand interactions.

By synthesizing a library of derivatives and evaluating their binding to a target protein, researchers can map the binding pocket and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. ebi.ac.uk This information is invaluable for the rational design of more potent and selective inhibitors or modulators of protein function. The principles of molecular recognition are fundamental to drug discovery and the broader field of chemical biology. nih.govmdpi.com

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Stereoselective Synthesis

The stereochemistry of the piperidine (B6355638) and cyclopropanol (B106826) rings is crucial for the biological activity of many derivatives. Therefore, the development of novel catalytic systems for the stereoselective synthesis of 1-(piperidin-4-yl)cyclopropan-1-ol is a significant area for future research. This includes the exploration of both chemocatalytic and biocatalytic approaches.

Recent advances in gold-catalyzed cyclizations and palladium-catalyzed ring-opening reactions have shown promise for the stereoselective synthesis of related structures. scispace.comnih.gov Future work could adapt these methods to the synthesis of chiral this compound derivatives. Biocatalysis, using engineered enzymes like myoglobin (B1173299) or dehaloperoxidase, offers a powerful tool for achieving high diastereo- and enantioselectivity in cyclopropanation reactions. wpmucdn.comnih.gov Repurposing such enzymes could provide a highly efficient and selective route to chiral cyclopropanol motifs. wpmucdn.com

Expanding the Scope of Chemical Transformations for the Cyclopropanol-Piperidine Scaffold

The cyclopropanol and piperidine moieties offer multiple reactive sites for further chemical modification. Future research should focus on expanding the repertoire of chemical transformations for the this compound scaffold. This will enable the creation of diverse libraries of novel compounds with potential applications in medicinal chemistry and materials science.

The piperidine nitrogen can be readily derivatized to introduce a wide range of functional groups. scispace.comnih.gov The hydroxyl group of the cyclopropanol can undergo oxidation to a ketone or be substituted. Furthermore, the strained cyclopropane (B1198618) ring can be opened under various conditions to generate linear or more complex cyclic structures. nih.gov Exploring these transformations will provide access to a wider range of molecular architectures.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the potential for automation. nih.govru.nl Integrating the synthesis of this compound and its derivatives into flow chemistry platforms is a promising future direction. This would enable the rapid and efficient production of compound libraries for high-throughput screening.

Automated flow synthesis systems can be used to optimize reaction conditions and synthesize a variety of analogs in a short amount of time. nih.govdtu.dk This approach has been successfully applied to the synthesis of other heterocyclic compounds and could be adapted for the cyclopropanol-piperidine scaffold. nih.gov A two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones has been demonstrated, highlighting the feasibility of such an approach for related structures. rsc.org

Computational Chemistry Approaches to Predict Reactivity and Design New Derivatives

Computational chemistry provides a powerful tool for understanding the reactivity of molecules and for designing new derivatives with desired properties. Future research should increasingly leverage computational methods to study this compound.

Density Functional Theory (CDFT) can be used to predict the chemical reactivity of different sites within the molecule. nih.govresearchgate.net Molecular docking and dynamics simulations can be employed to understand how derivatives of this scaffold interact with biological targets, such as enzymes and receptors. mdpi.comnih.gov These computational insights can guide the design of new compounds with enhanced biological activity and improved pharmacokinetic properties. Large-scale computational screening can also be used to rapidly assess the reactivity of a large pool of potential derivatives. chemrxiv.org

Design of Mechanistic Probes to Further Elucidate Reaction Pathways

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for the development of more efficient and selective methods. The design and use of mechanistic probes can provide valuable insights into these pathways.

Isotopically labeled starting materials can be used to trace the fate of individual atoms throughout a reaction sequence. The synthesis and study of reaction intermediates can help to confirm proposed mechanisms. By combining experimental studies with computational modeling, a more complete picture of the reaction pathways can be obtained, paving the way for the rational design of improved synthetic strategies.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(Piperidin-4-yl)cyclopropan-1-ol with high purity?

To synthesize this compound, researchers can adapt multi-step procedures involving cyclopropanation and piperidine functionalization. For example, refluxing intermediates with anhydrides (e.g., propionic anhydride) under inert atmospheres (argon), followed by extraction (CHCl₃), drying (MgSO₄), and purification via recrystallization or column chromatography, ensures high yield and purity . Characterization using NMR and GC/MS is critical for verifying structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm proton environments and carbon骨架, with attention to cyclopropane ring signals (~1.0–2.5 ppm for protons, 10–30 ppm for carbons) and piperidine resonances .

- Mass Spectrometry (GC/MS or LC-MS) : For molecular weight confirmation and fragmentation pattern analysis .

- X-ray Crystallography : For unambiguous structural determination, as demonstrated in analogous piperidine derivatives .

Q. How should researchers assess the stability of this compound under laboratory storage conditions?

Stability studies should monitor degradation via:

- HPLC Purity Assays : Track impurity profiles over time under varying temperatures (4°C, 25°C) and humidity levels .

- Thermogravimetric Analysis (TGA) : To evaluate thermal decomposition thresholds .

- Light Exposure Tests : UV-vis spectroscopy can detect photodegradation products .

Q. What safety protocols are essential when handling this compound?

Refer to Safety Data Sheets (SDS) for hazards (e.g., irritancy, flammability). Use fume hoods, PPE (gloves, goggles), and inert gas purging during synthesis. Store in airtight containers away from oxidizers .

Q. How can researchers ensure batch-to-batch consistency in purity during synthesis?

Implement Quality Control (QC) workflows :

- Chromatographic Methods : Compare retention times and peak areas against certified reference standards .

- Elemental Analysis : Validate empirical formula consistency .

- Replication : Document reaction conditions (solvent, temperature, catalyst) meticulously to minimize variability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug-target interactions?

Use molecular docking (AutoDock, Schrödinger) to simulate binding affinities with biological targets (e.g., GPCRs). Pair with DFT calculations to analyze electronic properties (HOMO/LUMO) and nucleophilic/electrophilic sites . Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. What strategies resolve contradictions in NMR data during structural elucidation?

- Multi-Dimensional NMR (COSY, HSQC) : Clarifies coupling relationships and carbon-proton connectivity .

- Isotopic Labeling : ¹³C-enriched samples can resolve overlapping signals.

- Comparative Analysis : Cross-reference with crystallographic data from analogous compounds .

Q. How to design experiments investigating the compound’s reactivity under catalytic conditions?

- Kinetic Studies : Monitor reaction progress (e.g., oxidation, cycloaddition) via in-situ FTIR or UV-vis spectroscopy.

- Catalyst Screening : Test transition-metal catalysts (Pd, Ru) in cross-coupling reactions under varied solvents (DMF, THF) and temperatures .

- Mechanistic Probes : Use radical traps (TEMPO) or isotopic labeling to identify intermediates .

Q. What methodologies support structure-activity relationship (SAR) studies for this compound?

- Analog Synthesis : Modify the cyclopropane or piperidine moieties and test biological activity (e.g., receptor binding assays) .

- Pharmacophore Mapping : Use software (MOE, Phase) to correlate structural features (H-bond donors, lipophilic regions) with activity .

Q. How can crystallography address discrepancies in proposed stereochemical configurations?

- Single-Crystal X-ray Diffraction : Resolve absolute stereochemistry, especially for chiral centers in the piperidine ring or cyclopropane .

- Powder XRD : Compare experimental patterns with simulated data from proposed structures.

- Synchrotron Radiation : Enhances resolution for low-quality crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.